

An In-depth Technical Guide to 2-Oxocyclohexanecarboxylic Acid: Molecular Properties and Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Oxocyclohexanecarboxylic acid**

Cat. No.: **B098551**

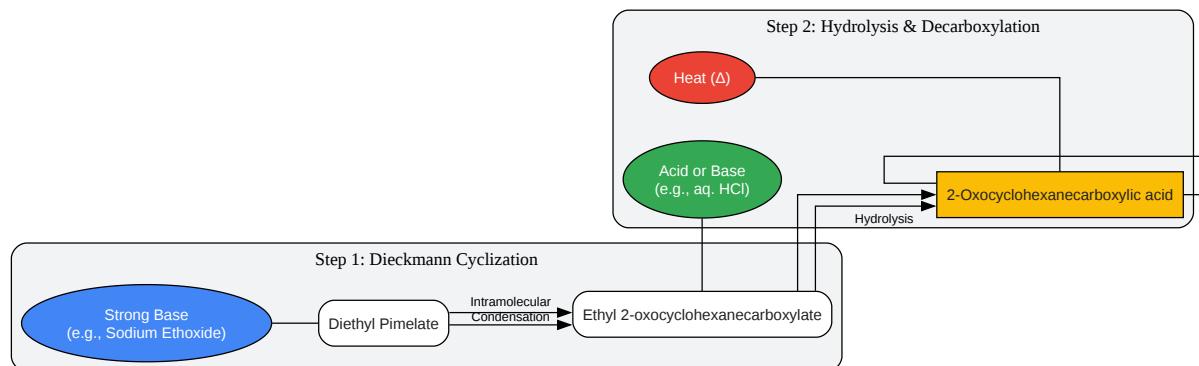
[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental molecular properties of **2-Oxocyclohexanecarboxylic acid**, a valuable building block in organic synthesis and drug discovery. The document details its molecular weight and chemical formula, and presents a detailed experimental protocol for its synthesis via the Dieckmann cyclization of diethyl pimelate, followed by hydrolysis and decarboxylation.

Core Molecular Data

The key quantitative data for **2-Oxocyclohexanecarboxylic acid** are summarized in the table below for easy reference.


Property	Value	Citations
Molecular Formula	C ₇ H ₁₀ O ₃	[1] [2] [3]
Molecular Weight	142.15 g/mol	[1] [3]
Alternate Names	2-Carboxycyclohexanone, 2-Ketocyclohexanecarboxylic acid	[1]

Synthetic Pathway: From Diethyl Pimelate to 2-Oxocyclohexanecarboxylic Acid

A common and effective method for the synthesis of **2-Oxocyclohexanecarboxylic acid** involves a two-step process:

- Dieckmann Cyclization: An intramolecular Claisen condensation of a 1,7-diester, such as diethyl pimelate, to form a cyclic β -keto ester.[4][5] This reaction is typically carried out in the presence of a strong base.[4]
- Hydrolysis and Decarboxylation: The resulting ethyl 2-oxocyclohexanecarboxylate is then hydrolyzed to the corresponding β -keto acid, which readily undergoes decarboxylation upon heating to yield the final product.[6]

The overall synthetic workflow is illustrated in the diagram below.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Oxocyclohexanecarboxylic acid | C7H10O3 | CID 9942171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. 2-Oxocyclohexanecarboxylic acid | Sigma-Aldrich [sigmaaldrich.com]
- 4. fiveable.me [fiveable.me]
- 5. 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Oxocyclohexanecarboxylic Acid: Molecular Properties and Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b098551#2-oxocyclohexanecarboxylic-acid-molecular-weight-and-formula>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com